Cupricchloride

Übersicht

Beschreibung

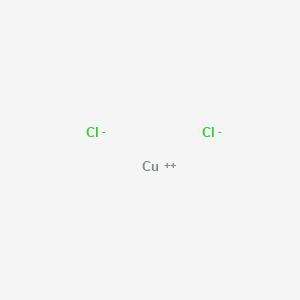

Cupric Chloride, also known as Copper (II) Chloride, is an inorganic compound with the chemical formula CuCl2 . It plays a significant role in various chemical applications and processes . It’s available in two forms: anhydrous, which is a brownish-yellow powder, and dihydrate, a bright blue-green crystalline solid .

Synthesis Analysis

Cupric Chloride is produced using various methods. In the lab, it can be synthesized by the action of hydrochloric acid on copper (II) oxide or copper (II) carbonate . Industrially, it is prepared by chlorination of copper . When copper is heated in the presence of chlorine gas, it results in Copper (II) Chloride .

Molecular Structure Analysis

The molecular weight of anhydrous Copper (II) Chloride is 134.45 g/mol, and for the dihydrated form, it is 170.48 g/mol . The molecular formula is Cl2Cu .

Chemical Reactions Analysis

Cupric Chloride serves as an effective catalyst in various organic and inorganic reactions, including chlorination of organic compounds . It also catalyzes the free radical addition of sulfonyl chlorides to alkenes .

Physical And Chemical Properties Analysis

Cupric Chloride is characterized by several physical and chemical properties. It is a hygroscopic compound, meaning it can absorb moisture from the air . Anhydrous Copper (II) Chloride appears as a brown or yellowish-brown crystal, while the dihydrated form is a vibrant blue-green crystal . The compound is soluble in water, and the solubility increases with temperature .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Copper dichloride has been recognized for its broad-spectrum antimicrobial properties. It is effective against a variety of bacteria, fungi, and viruses. The ions and nanoparticles of copper can be utilized as an alternative to antibiotics, especially in the face of rising antibiotic resistance . This application is significant in the medical field for the prevention and treatment of infections.

Nanoparticle Synthesis

The compound plays a crucial role in the synthesis of copper nanoparticles . These nanoparticles have diverse applications, including their use in coatings, paints, and electronics. The electroreduction of copper dichloride powder in ionic liquids is a method used to produce copper nanoparticles, which are then applied in catalytic processes .

Material Science

CuCl₂ is instrumental in material science, especially in the creation of bimetallic structures and the development of advanced materials with enhanced properties. These materials find applications in batteries, fuel cells, and other energy-related technologies .

Biological Methods

The compound is used in biological methods to produce copper nanoparticles using copper compounds and plant extracts. These biologically synthesized nanoparticles are applied in the production of ceramics and other materials that require specific structural properties .

Wirkmechanismus

Target of Action

Copper dichloride has been identified as a potential agent for PET imaging and radionuclide therapy targeting the human copper transporter 1 . This transporter is overexpressed in a variety of cancer cells . In addition, copper dichloride has been used in the development of hybrid metallodrugs for the treatment of estrogen receptor-positive (ER+) luminal A breast cancer .

Mode of Action

Copper dichloride acts as a protective agent, inhibiting fungal spores and pathogens from entering the host tissues . It exhibits multi-site activity . In the context of cancer therapy, copper dichloride complexes have shown remarkable activity against ER+ human glioblastoma and breast carcinomas .

Biochemical Pathways

Copper is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . These proteins impact autophagosome formation, cell proliferation, and metabolism . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .

Pharmacokinetics

It is known that copper dichloride is highly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of copper dichloride’s action is multifaceted. In the context of cancer therapy, it has been shown to induce apoptosis and exhibit antioxidant activity . Moreover, it has been found to be moderately toxic to fish, algae, earthworms, and honeybees, and via the oral route to mammals .

Action Environment

The action of copper dichloride can be influenced by environmental factors. For instance, its solubility in water suggests that its action, efficacy, and stability could be affected by the hydration state of the environment

Safety and Hazards

Zukünftige Richtungen

Cupric Chloride is a transition metal found in a variety of supplements and vitamins, including intravenous solutions for total parenteral nutrition (TPN) . It is also used as a supplement to intravenous solutions given for total parenteral nutrition (TPN) . The future directions of Cupric Chloride could be in the development of more efficient and safer methods for its synthesis and use, as well as in the exploration of new applications in various fields.

Eigenschaften

IUPAC Name |

copper;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTQZVOHEJQUHG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040449 | |

| Record name | Copper(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupricchloride | |

CAS RN |

7447-39-4 | |

| Record name | Cupric chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7447-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC CHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P484053J2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)

![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)